REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[CH2:10]([O:12][C:13](=[O:18])[C:14](=O)[CH2:15]Br)[CH3:11].C(=O)([O-])O.[Na+]>C(O)C.Cl.CO>[CH2:10]([O:12][C:13]([C:14]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]2[CH:15]=1)=[O:18])[CH3:11] |f:2.3,5.6|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 7 hours
|
Duration
|
7 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=C(C=C2)C#N)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |